Valsartan-d9 Ethyl Ester is a deuterated derivative of Valsartan, an angiotensin II receptor blocker primarily used in the treatment of hypertension and heart failure. The incorporation of deuterium atoms enhances its analytical properties, making it particularly useful as an internal standard in pharmacokinetic studies. This compound retains the core structure of Valsartan, which includes a biphenyl group linked to a tetrazole and a valine moiety, thus preserving its biological activity while allowing for more precise quantification in laboratory settings.
Valsartan-d9 Ethyl Ester is classified under angiotensin II receptor antagonists, which are commonly utilized in cardiovascular therapies. The compound is recognized as a stable isotope of Valsartan, with the "d9" designation indicating the presence of nine deuterium atoms. This modification aids in enhancing the sensitivity and specificity of analytical techniques such as mass spectrometry .
The synthesis of Valsartan-d9 Ethyl Ester involves several steps that mirror those used for its parent compound, Valsartan. The general synthetic pathway includes:
The use of deuterated reagents in these reactions allows for the incorporation of deuterium atoms into the final product .
The molecular formula for Valsartan-d9 Ethyl Ester is , with a molecular weight of approximately 438.54 g/mol . The structure consists of:
This structural integrity is crucial for maintaining its biological function while allowing for enhanced analytical capabilities due to the presence of deuterium.
Valsartan-d9 Ethyl Ester undergoes several key chemical reactions similar to those of Valsartan. These include:
These reactions are critical for understanding the stability and reactivity of Valsartan-d9 Ethyl Ester in various environments, particularly in pharmacokinetic studies where precise quantification is necessary .
Valsartan-d9 Ethyl Ester functions by selectively antagonizing the angiotensin II receptor type 1 (AT1). This action leads to:
The pharmacokinetics are characterized by rapid absorption and distribution, with a notable half-life that allows for once-daily dosing, making it effective for long-term management of hypertension.
Valsartan-d9 Ethyl Ester exhibits several notable physical and chemical properties:
These properties are essential for both therapeutic efficacy and analytical applications .
Valsartan-d9 Ethyl Ester finds significant use in scientific research, particularly as an internal standard in pharmacokinetic studies. Its unique properties allow researchers to accurately quantify Valsartan levels in biological samples without interference from other compounds. Additionally, it serves as a valuable tool in drug interaction studies due to its minimal liver metabolism, making it less likely to interact with other medications metabolized by cytochrome P450 enzymes .
Valsartan-d9 ethyl ester (CAS: 1111177-30-0) is a deuterated analog of the angiotensin II receptor antagonist valsartan, modified with an ethyl ester group and nine deuterium atoms. Its molecular formula is C₂₆H₂₄D₉N₅O₃, yielding a molecular weight of 472.63 g/mol [3] [9]. The structure retains the core pharmacophore of valsartan—a biphenyl-tetrazole moiety and valine backbone—while incorporating isotopic and functional modifications critical for research applications.
Deuterium atoms are exclusively located on the pentanoyl side chain, replacing all nine hydrogen atoms at the terminal methyl (CD₃-) and methylene groups (-CD₂-CD₂-CD₂-) [6]. This positions deuterium away from the metabolically active tetrazole and carboxyl regions, minimizing kinetic isotope effects on binding affinity. The labeling pattern is achieved through synthetic routes involving deuterated valeric acid derivatives, ensuring precise incorporation at the aliphatic positions [6]. The positions and bond types are detailed in Table 1.
Table 1: Deuterium Positions in Valsartan-d9 Ethyl Ester
Carbon Position | Bond Type | Deuterium Count | Chemical Environment |
---|---|---|---|
C1 (terminal) | CD₃ | 3 | Methyl group |
C2 | CD₂ | 2 | Methylene group |
C3 | CD₂ | 2 | Methylene group |
C4 | CD₂ | 2 | Methylene group |
The ethyl ester group (-COOCH₂CH₃) replaces the carboxylic acid (-COOH) of parent valsartan. This modification enhances lipophilicity and cell membrane permeability, facilitating prodrug delivery. Compared to methyl ester analogs (e.g., Valsartan Methyl Ester, CAS 137863-17-3; MW 449.56 g/mol), the ethyl derivative exhibits:
Table 2: Comparison of Valsartan Ester Derivatives
Property | Ethyl Ester (d9) | Methyl Ester | Carboxylic Acid (Valsartan) |
---|---|---|---|
Molecular Formula | C₂₆H₂₄D₉N₅O₃ | C₂₅H₃₁N₅O₃ | C₂₄H₂₉N₅O₃ |
Molecular Weight | 472.63 g/mol | 449.56 g/mol | 435.53 g/mol |
CAS Number | 1111177-30-0 | 137863-17-3 | 137862-53-4 |
CAS No.: 71031-15-7
CAS No.: 57236-36-9
CAS No.: 2454-11-7
CAS No.: 24622-61-5
CAS No.: 60755-86-4
CAS No.: